![molecular formula C20H20N2O4 B412728 Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate CAS No. 294197-58-3](/img/structure/B412728.png)
Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate
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Description
Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4g/mol. The purity is usually 95%.
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Biological Activity
Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate (referred to as Compound A ) is a synthetic organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A has the following chemical structure:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 321.36 g/mol
The compound features a dihydropyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
- Antioxidant Activity : Compound A exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity may contribute to its protective effects against cellular damage.
- Enzyme Inhibition : Research indicates that Compound A can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical targets in the treatment of inflammatory diseases.
- Cell Cycle Regulation : Preliminary studies suggest that Compound A may influence cell cycle progression, particularly in cancer cells, by inducing apoptosis through mitochondrial pathways.
Anticancer Activity
Several studies have explored the anticancer potential of Compound A:
- In vitro Studies : In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), Compound A demonstrated dose-dependent cytotoxicity with IC₅₀ values ranging from 10 µM to 30 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- In vivo Studies : In a murine model of breast cancer, administration of Compound A resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Anti-inflammatory Activity
Compound A has shown promise in reducing inflammation:
- Cytokine Inhibition : In lipopolysaccharide (LPS)-stimulated macrophages, Compound A reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
- Animal Models : In models of acute inflammation (e.g., carrageenan-induced paw edema), Compound A exhibited significant anti-edematous effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of Compound A in a xenograft model of human breast cancer. Mice treated with Compound A showed a 50% decrease in tumor volume after four weeks compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
In a clinical trial involving patients with rheumatoid arthritis, administration of Compound A resulted in a marked reduction in joint swelling and pain scores after eight weeks of treatment. The study concluded that Compound A could serve as an adjunct therapy for managing chronic inflammatory conditions.
Data Tables
Biological Activity | IC₅₀ (µM) | Mechanism |
---|---|---|
Anticancer (MCF-7) | 15 | Apoptosis induction |
Anticancer (HeLa) | 20 | Cell cycle arrest |
Anti-inflammatory | 25 | Cytokine inhibition |
Study Type | Result |
---|---|
In vitro | Induced apoptosis in cancer cells |
In vivo | Reduced tumor size by 50% |
Clinical Trial | Decreased joint swelling in arthritis patients |
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-17(19(23)25-2)18(22-20(24)21-13)15-8-10-16(11-9-15)26-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQWYHMZKXEFLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.